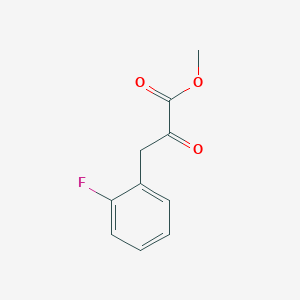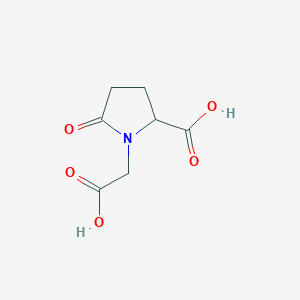
(S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with carboxymethyl and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with a carboxymethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carboxymethyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity and function. The compound may also participate in various biochemical pathways, modulating cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound with different stereochemistry.
N-Acetyl-L-glutamic acid: A structurally similar compound with an acetyl group instead of a carboxymethyl group.
L-Proline: A related amino acid with a similar pyrrolidine ring structure.
Uniqueness
(S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H9NO5 |
|---|---|
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
1-(carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO5/c9-5-2-1-4(7(12)13)8(5)3-6(10)11/h4H,1-3H2,(H,10,11)(H,12,13) |
Clé InChI |
ZHWLDBWSTPLNPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1C(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
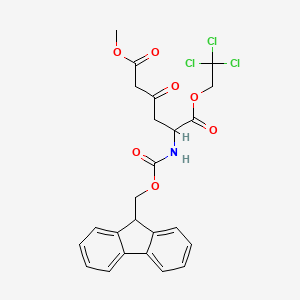
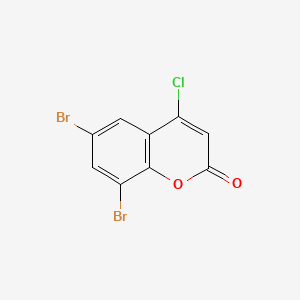


![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
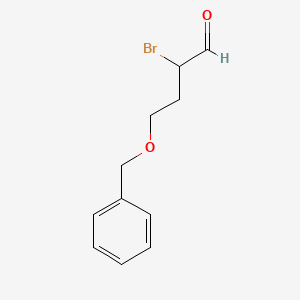
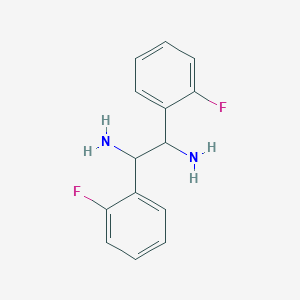
![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)

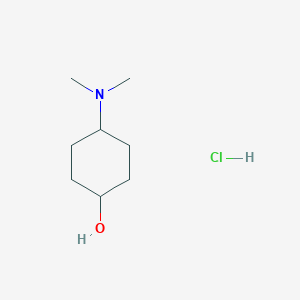
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)

